molecular formula C13H12N2O2 B13870382 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid

Cat. No.: B13870382
M. Wt: 228.25 g/mol
InChI Key: RMCNWFIKLDVAKZ-UHFFFAOYSA-N
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Description

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C13H12N2O2. It is a derivative of pyridinecarboxylic acid, characterized by the presence of two methyl groups and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid typically involves the reaction of 2,6-lutidine with carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with proteins and enzymes, particularly in the context of metalloenzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antidiabetic and insulin-mimetic activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid involves its ability to chelate metal ions, thereby inhibiting metalloenzymes. This chelation disrupts the normal function of the enzyme, leading to various biological effects. The compound interacts with molecular targets such as human serum albumin and zinc (II) complexes, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid (Picolinic acid): Similar structure but lacks the additional methyl group.

    3-Pyridinecarboxylic acid (Nicotinic acid): Differently positioned carboxylic acid group.

    4-Pyridinecarboxylic acid (Isonicotinic acid): Carboxylic acid group at the para position.

Uniqueness

6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid is unique due to the presence of two methyl groups and its specific positioning on the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

6-methyl-3-(6-methylpyridin-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c1-8-4-3-5-11(14-8)10-7-6-9(2)15-12(10)13(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

RMCNWFIKLDVAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(C=C2)C)C(=O)O

Origin of Product

United States

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